

Technical Guide: 2,3-Dichloro-5-iodopyridine

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Compound of Interest

Compound Name: 2,3-Dichloro-5-iodopyridine

CAS No.: 97966-01-3

Cat. No.: B1321507

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The Orthogonal Halogen Scaffold for Divergent Library Synthesis

Executive Summary

2,3-Dichloro-5-iodopyridine (CAS: 97966-01-3) represents a "privileged scaffold" in medicinal chemistry. Its value lies in the electronic and steric differentiation of its three halogen substituents. Unlike symmetrical polyhalogenated heterocycles, this molecule offers three distinct reactivity profiles within a single aromatic ring: the C5-iodine is primed for palladium-catalyzed cross-coupling; the C2-chlorine is activated for nucleophilic aromatic substitution (
); and the C3-chlorine serves as a robust metabolic blocker or a site for forced late-stage functionalization. This guide outlines the physicochemical profile, synthetic access, and a validated workflow for exploiting its chemoselectivity.

Part 1: Molecular Identity & Physicochemical Profile

Property	Data
CAS Number	97966-01-3
IUPAC Name	2,3-dichloro-5-iodopyridine
Molecular Formula	
Molecular Weight	273.89 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	45–48 °C (Typical commercial grade)
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Storage	2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive (Iodine lability).

Structural Reactivity Analysis

The molecule's utility is defined by the hierarchy of bond dissociation energies (BDE) and electronic activation:

- Position 5 (Iodine): The "Soft" Electrophile. The C–I bond is the weakest (kcal/mol). It undergoes oxidative addition with Pd(0) rapidly, often at room temperature, preserving the C–Cl bonds.
- Position 2 (Chlorine): The "Hard" Electrophile. Located to the pyridine nitrogen, this carbon is electron-deficient. It is highly susceptible to with amines, alkoxides, or thiols.
- Position 3 (Chlorine): The "Anchor." Sterically hindered by the C2-Cl and lacking the direct N-activation of C2 or the lability of C5-I. It typically remains inert during standard library synthesis, providing lipophilicity and blocking metabolic oxidation at the 3-position.

Part 2: Synthetic Access (Process Chemistry)

While commercially available, in-house synthesis is often required for scale-up to ensure isomer purity. The most reliable route utilizes electrophilic iodination of the parent 2,3-dichloropyridine.

Reaction Pathway

Precursor: 2,3-Dichloropyridine (CAS: 2402-77-9) Reagents: Iodine (

), Periodic Acid (

), Sulfuric Acid (

). Mechanism: The 2,3-dichloro substitution pattern directs electrophilic attack to the 5-position (the

-position relative to Nitrogen, which is less deactivated than the

-positions and less sterically hindered than C4).

Protocol Summary:

- Dissolve 2,3-dichloropyridine in 80%
.
- Add
(0.55 eq) and
(0.2 eq).
- Heat to 80°C for 4–6 hours.
- Quench: Pour onto ice/sodium thiosulfate (to reduce unreacted iodine).
- Isolation: Extract with DCM, wash with bicarbonate, and recrystallize from hexanes.

Part 3: Chemoselectivity & Functionalization Workflows[1][2]

The core directive for working with this scaffold is Sequence Control. Performing reactions out of order results in complex mixtures (polymerization or regio-scrambling).

The Golden Rule of Sequence

Validated Protocol: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C5 while leaving the 2,3-dichloro motif intact.

Reagents:

- Substrate: **2,3-dichloro-5-iodopyridine** (1.0 eq)
- Boronic Acid:
(1.1 eq)
- Catalyst:
(0.03 eq) — Chosen for bidentate stability preventing C2 insertion.
- Base:
(2.5 eq)
- Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

- Degassing: Charge a reaction vial with substrate, boronic acid, and base. Evacuate and backfill with Argon ().
- Solvation: Add degassed solvent mixture.
- Catalyst Addition: Add Pd catalyst under positive Argon pressure.

- Reaction: Stir at room temperature to 40°C. Note: Do not exceed 60°C. Higher temperatures risk oxidative addition into the C2-Cl bond.
- Monitoring: TLC/LCMS should show consumption of starting material (high) and formation of mono-coupled product.
- Workup: Filter through Celite, dilute with EtOAc, wash with brine.
- Purification: Silica flash chromatography (Gradient 0-20% EtOAc/Hexanes).

Validated Protocol: C2-Selective Nucleophilic Substitution ()

Objective: Displace the C2-Cl with a secondary amine after C5 functionalization.

Reagents:

- Substrate: 5-Aryl-2,3-dichloropyridine (Product from Step 1)
- Nucleophile: Morpholine or Piperidine (1.2 eq)
- Base:
(2.0 eq) or DIPEA (if nucleophile is salt)
- Solvent: DMF or NMP (Polar aprotic is essential)

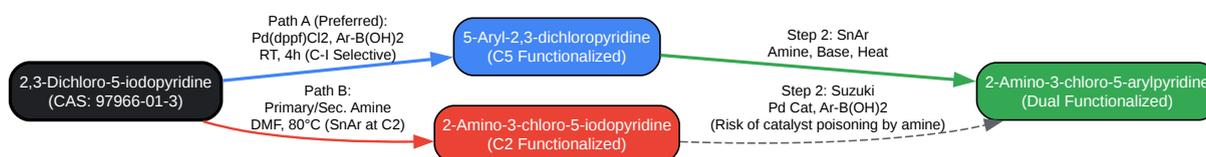
Methodology:

- Dissolve substrate in dry DMF (0.2 M).
- Add base and amine.
- Heat to 80–100°C. Note: The C3-Cl provides steric hindrance, requiring higher thermal energy than a standard 2-chloropyridine.
- Endpoint: Conversion is usually complete within 4–12 hours.

- Caution: If the temperature exceeds 140°C, risk of displacing the C3-Cl increases, though C2 is electronically favored.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.



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Figure 1: Chemoselective reaction map demonstrating the preferred sequential functionalization (Path A) versus the alternative SnAr-first route (Path B).

Part 5: Safety & Handling (E-E-A-T)

Chemical Hazards

- Skin/Eye Irritant: Like most halogenated pyridines, this compound is a potent irritant.
- Sensitizer: Potential for skin sensitization upon repeated exposure.
- Toxic Byproducts: In acidic media or fire, releases
,
, and
gases.

Operational Safety

- Weighing: Must be performed in a fume hood or powder containment enclosure.
- Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.

- Decontamination: Glassware contaminated with pyridine residues should be soaked in a 10% bleach solution or an acid bath prior to standard washing to neutralize odors and residues.

References

- Schlosser, M., & Rausis, T. (2004). Site-Selective Halogen-Metal Exchange of Polyhalogenated Pyridines. *European Journal of Organic Chemistry*. (Contextual grounding for halogen reactivity hierarchy).
- Lulinski, S., & Serwatowski, J. (2003). Regioselective Synthesis of polyfunctionalized pyridines via lithiation. *Journal of Organic Chemistry*. (Mechanistic support for C3/C4 directing effects).
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